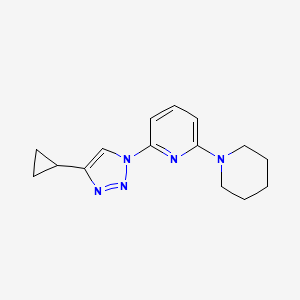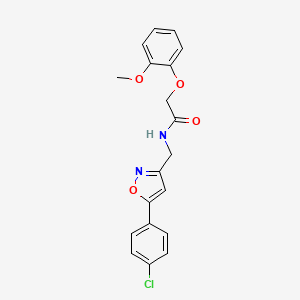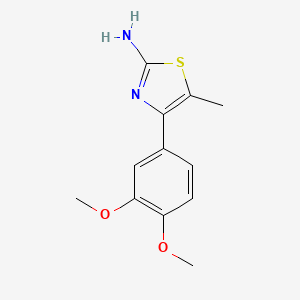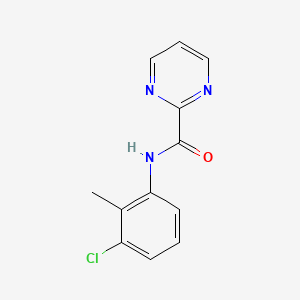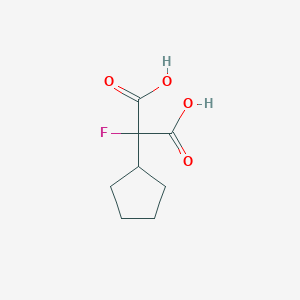
2-Cyclopentyl-2-fluoropropanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-2-fluoropropanedioic acid, also known as cfa, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclic amino acid derivative that has a cyclopentane ring and a carboxylic acid group attached to a fluorinated carbon atom. In
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-2-fluoropropanedioic acid is not fully understood. However, it has been suggested that 2-Cyclopentyl-2-fluoropropanedioic acid may act as an inhibitor of enzymes involved in the biosynthesis of neurotransmitters, such as dopamine and norepinephrine. This inhibition may lead to an increase in the levels of these neurotransmitters in the brain, which may have therapeutic effects.
Biochemical and Physiological Effects:
2-Cyclopentyl-2-fluoropropanedioic acid has been shown to have several biochemical and physiological effects. In animal studies, 2-Cyclopentyl-2-fluoropropanedioic acid has been shown to increase the levels of dopamine and norepinephrine in the brain, which may have therapeutic effects for the treatment of Parkinson's disease and depression. Cfa has also been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-Cyclopentyl-2-fluoropropanedioic acid is that it can be synthesized with high yield and purity using a simple and efficient method. Another advantage is that 2-Cyclopentyl-2-fluoropropanedioic acid has a unique structure that may have potential applications in various fields. However, one of the limitations of 2-Cyclopentyl-2-fluoropropanedioic acid is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Future Directions
There are several future directions for the research and development of 2-Cyclopentyl-2-fluoropropanedioic acid. One direction is to further investigate its mechanism of action and its potential applications in the treatment of various diseases. Another direction is to explore its potential as a chiral building block for the synthesis of new drugs. Additionally, 2-Cyclopentyl-2-fluoropropanedioic acid can be used as a monomer for the synthesis of biodegradable polymers, which may have potential applications in the field of materials science. Overall, the unique structure and potential applications of 2-Cyclopentyl-2-fluoropropanedioic acid make it a promising compound for future research and development.
Synthesis Methods
The synthesis of 2-Cyclopentyl-2-fluoropropanedioic acid involves the reaction of cyclopentylmagnesium bromide with ethyl 2-fluoropropionate in the presence of a catalyst. The resulting product is then hydrolyzed to yield 2-Cyclopentyl-2-fluoropropanedioic acid. This method has been used by several researchers to synthesize 2-Cyclopentyl-2-fluoropropanedioic acid with high yield and purity.
Scientific Research Applications
2-Cyclopentyl-2-fluoropropanedioic acid has been studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. In medicinal chemistry, 2-Cyclopentyl-2-fluoropropanedioic acid has been investigated as a potential drug candidate for the treatment of several diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. In pharmaceuticals, 2-Cyclopentyl-2-fluoropropanedioic acid has been used as a chiral building block for the synthesis of various drugs. In materials science, 2-Cyclopentyl-2-fluoropropanedioic acid has been used as a monomer for the synthesis of biodegradable polymers.
properties
IUPAC Name |
2-cyclopentyl-2-fluoropropanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO4/c9-8(6(10)11,7(12)13)5-3-1-2-4-5/h5H,1-4H2,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWWYORBFXZYRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(=O)O)(C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-Dimethyl-5,6-dihydropyrazolo[3,4-b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B2386275.png)
![5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2386279.png)

![(2,5-Dioxopyrrolidin-1-yl) 8-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;chloride](/img/structure/B2386281.png)
![N-[2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-ynamide](/img/structure/B2386282.png)
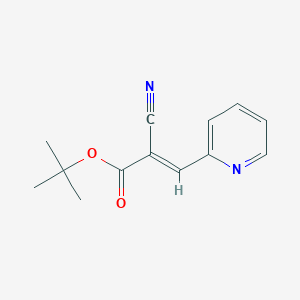
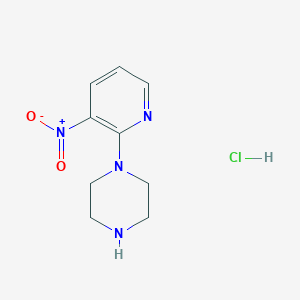
![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2386287.png)
